(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[5-methyl-1-(5-methyl-1,3-thiazol-2-yl)triazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8OS/c1-11-10-19-16(26-11)24-12(2)13(20-21-24)14(25)22-6-8-23(9-7-22)15-17-4-3-5-18-15/h3-5,10H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJAHCNDFOWPRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=NC=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a novel triazole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Synthesis
The synthesis of this compound typically involves the reaction of 5-methylthiazole with various piperazine derivatives under controlled conditions. The synthetic pathway often utilizes catalysts such as triethylamine in organic solvents like ethanol or dimethylformamide to achieve high yields of the desired product. The structure is confirmed through techniques such as NMR and X-ray crystallography.
Antimicrobial Properties
Triazole derivatives are well-known for their antimicrobial activity. Studies have demonstrated that compounds similar to our target exhibit significant inhibition against various bacterial strains and fungi. For instance, a related triazole compound showed potent activity against Staphylococcus aureus and Candida albicans .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research indicates that triazole derivatives can inhibit cell proliferation in cancer cell lines. In vitro studies have shown that some triazole compounds induce apoptosis in human cancer cells by activating caspase pathways .
Antiviral Activity
Recent investigations into the antiviral properties of triazoles suggest that they may inhibit viral replication. For example, certain derivatives have been found to be effective against HIV and other viruses by interfering with their life cycles .
Case Studies
- Case Study on Anticancer Activity : A study evaluated the effects of a related triazole compound on breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutics .
- Case Study on Antimicrobial Efficacy : Another study assessed the antibacterial activity of a similar triazole derivative against multi-drug resistant E. coli. The compound exhibited MIC values comparable to those of traditional antibiotics, suggesting its potential as an alternative treatment .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications at specific positions on the triazole ring or the piperazine moiety can enhance potency and selectivity. For instance, substituents on the pyrimidine ring have been shown to significantly affect both antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share partial structural homology with the target molecule (Table 1):
Table 1: Structural and Molecular Comparison
Key Observations:
Triazole-Piperazine Hybrids: The target compound and the compound from both feature a triazole-piperazine scaffold but differ in substituents.
Thiazole vs. Isoxazole : The 5-methylthiazole group in the target contrasts with the isoxazole in , which could alter metabolic stability and bioavailability due to thiazole’s sulfur atom .
Methanone Linkage: The methanone bridge in the target is conserved across analogs, suggesting its role in maintaining conformational rigidity .
Hypothesized Bioactivity
While direct bioactivity data for the target compound is unavailable, inferences can be drawn from analogs:
- Pyrimidine-Piperazine Systems : Compounds like demonstrate kinase inhibitory activity due to pyrimidine’s ability to mimic purine bases in ATP-binding pockets.
- Thiazole-Triazole Hybrids : Thiazole-containing molecules in exhibit antimicrobial and anticancer properties, suggesting the target may share similar mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
